2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one 2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 834914-18-0
VCID: VC19025495
InChI: InChI=1S/C15H15ClO2/c1-3-14(16)15(17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3
SMILES:
Molecular Formula: C15H15ClO2
Molecular Weight: 262.73 g/mol

2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one

CAS No.: 834914-18-0

Cat. No.: VC19025495

Molecular Formula: C15H15ClO2

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one - 834914-18-0

Specification

CAS No. 834914-18-0
Molecular Formula C15H15ClO2
Molecular Weight 262.73 g/mol
IUPAC Name 2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one
Standard InChI InChI=1S/C15H15ClO2/c1-3-14(16)15(17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3
Standard InChI Key CXQNZDGRJHYFMO-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one belongs to the substituted ketone class, distinguished by a naphthalene ring substituted with a methoxy group at position 6 and a chlorinated butanone chain at position 2. The IUPAC name, 2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one, reflects this arrangement.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Number834914-18-0
Molecular FormulaC₁₅H₁₅ClO₂
Molecular Weight262.73 g/mol
SMILESCCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl
InChI KeyCXQNZDGRJHYFMO-UHFFFAOYSA-N

The chloro group at the β-position of the ketone enhances electrophilicity, making the compound reactive toward nucleophiles. The methoxynaphthalene moiety contributes to aromatic stability and influences solubility in organic solvents.

Synthesis and Manufacturing Processes

Core Synthetic Route

The primary synthesis involves reacting 6-methoxy-2-naphthaldehyde with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This Friedel-Crafts acylation installs the ketone group, followed by chlorination using sulfuryl chloride (SO₂Cl₂) to introduce the β-chloro substituent.

Key Reaction Steps:

  • Friedel-Crafts Acylation:
    6-Methoxy-2-naphthaldehyde reacts with butyryl chloride, forming 1-(6-methoxynaphthalen-2-yl)butan-1-one.

  • Chlorination:
    Sulfuryl chloride selectively chlorinates the β-carbon of the ketone, yielding the final product.

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-withdrawing chloro group, which reduces ketone reactivity toward nucleophilic attack. It is soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) but exhibits limited water solubility due to the hydrophobic naphthalene core.

Table 2: Inferred Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP~3.8 (estimated)
Solubility in DMSOHigh

Analytical Characterization

Spectroscopic Profiling

  • Infrared Spectroscopy (IR):
    A strong absorption band near 1,710 cm⁻¹ confirms the ketone carbonyl group, while C-Cl stretching appears at 550–650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The methoxy group resonates as a singlet at δ 3.9–4.1 ppm. Aromatic protons on the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm.

    • ¹³C NMR: The carbonyl carbon is observed near δ 205 ppm, with the chloro-bearing carbon at δ 45–50 ppm.

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